molecular formula C6H10O2 B2948972 2-(Oxiran-2-yl)oxolane CAS No. 1549125-77-0

2-(Oxiran-2-yl)oxolane

Cat. No.: B2948972
CAS No.: 1549125-77-0
M. Wt: 114.144
InChI Key: VONIIIGNMROHOI-UHFFFAOYSA-N
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Description

2-(Oxiran-2-yl)oxolane is a chemical compound characterized by the presence of both an oxirane (epoxide) and an oxolane (tetrahydrofuran) ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxiran-2-yl)oxolane typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of a diol precursor, where the hydroxyl groups react to form the oxirane and oxolane rings under acidic or basic conditions . Another approach involves the ring-closing metathesis of suitable diene precursors using catalysts such as Grubbs’ catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-(Oxiran-2-yl)oxolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, carboxylic acids.

    Catalysts: Acidic or basic catalysts for ring-opening reactions.

    Oxidizing agents: Hydrogen peroxide, peracids.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

Major Products:

Mechanism of Action

The mechanism of action of 2-(Oxiran-2-yl)oxolane primarily involves its reactivity due to the strained oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various functionalized products, depending on the nucleophile and reaction conditions . The compound’s reactivity is also influenced by the presence of the oxolane ring, which can participate in further chemical transformations .

Properties

IUPAC Name

2-(oxiran-2-yl)oxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-5(7-3-1)6-4-8-6/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONIIIGNMROHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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